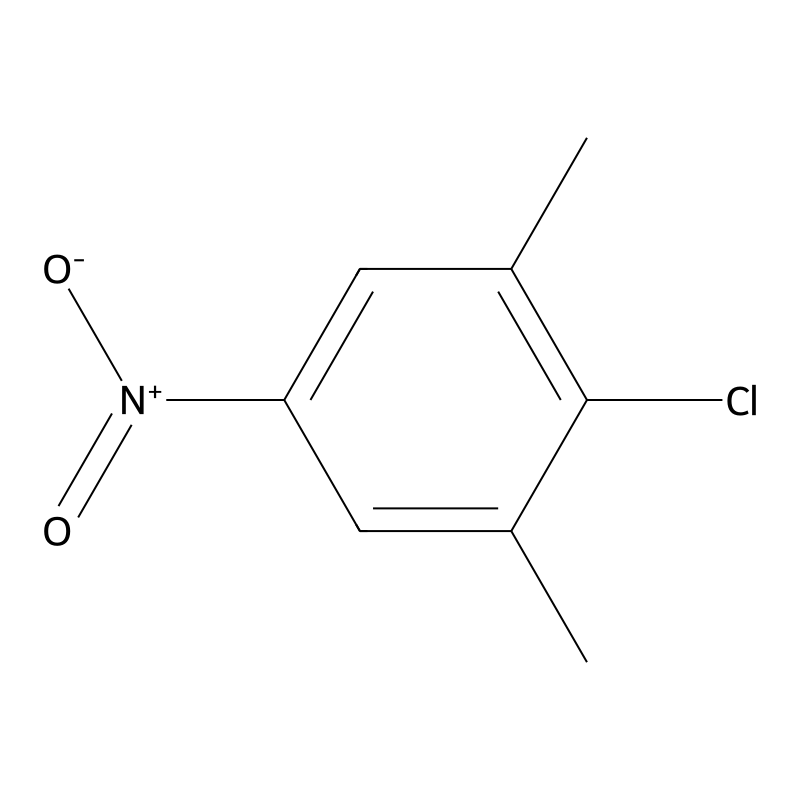2-Chloro-1,3-dimethyl-5-nitrobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Synthesis
Synthesis of Indole Derivatives
Aerobic Oxidation of Aromatic Anilines
Application: 2-Chloro-1,3-dimethyl-5-nitrobenzene may be used in the aerobic oxidation of aromatic anilines to aromatic azo compounds.
Synthesis of 1-Hydroxybenzotriazole Derivatives
Reaction with Dinitrogen Pentoxide
2-Chloro-1,3-dimethyl-5-nitrobenzene is an organic compound with the molecular formula C8H8ClNO2 and a molecular weight of approximately 185.61 g/mol. This chemical is characterized by a benzene ring substituted with three functional groups: a chlorine atom at the second position, two methyl groups at the first and third positions, and a nitro group at the fifth position. The compound appears as a yellow crystalline solid and is soluble in organic solvents such as ethanol and acetone, but less soluble in water .
The primary mode of reactivity for 2-chloro-1,3-dimethyl-5-nitrobenzene involves electrophilic aromatic substitution. In this process, the nitro group can act as a deactivating group, influencing the reactivity of the aromatic ring. The chlorine substituent also plays a role in directing further substitutions on the benzene ring due to its electronegativity and ability to stabilize positive charge through resonance .
Other potential reactions include:
- Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
- Reduction reactions: The nitro group can be reduced to an amine under specific conditions, which may alter the compound's biological activity.
Research indicates that 2-chloro-1,3-dimethyl-5-nitrobenzene exhibits various biological activities. It has been studied for its potential antimicrobial properties and has shown effectiveness against certain bacteria and fungi. The nitro group is often associated with biological activity due to its ability to undergo reduction in microbial systems, leading to reactive intermediates that can disrupt cellular processes .
Additionally, this compound may exhibit cytotoxic effects in certain cancer cell lines, making it a candidate for further pharmacological studies.
2-Chloro-1,3-dimethyl-5-nitrobenzene can be synthesized through several methods:
- Nitration of 2-chloro-1,3-dimethylbenzene: This involves treating 2-chloro-1,3-dimethylbenzene with a nitrating agent (such as a mixture of concentrated nitric acid and sulfuric acid) to introduce the nitro group at the fifth position.
- Chlorination of 1,3-dimethyl-5-nitrobenzene: Alternatively, chlorination can be performed on 1,3-dimethyl-5-nitrobenzene using chlorinating agents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom .
The applications of 2-chloro-1,3-dimethyl-5-nitrobenzene are diverse:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals due to its unique functional groups.
- Agricultural Chemicals: The compound may be utilized in the formulation of pesticides or herbicides owing to its biological activity against pests.
- Dyes and Pigments: Its structure allows it to be used in dye manufacturing processes.
Interaction studies involving 2-chloro-1,3-dimethyl-5-nitrobenzene focus on its reactivity with biological targets and other chemicals. Studies have shown that this compound can interact with enzymes involved in metabolic pathways, potentially leading to inhibition or modification of enzyme activity. Furthermore, its interactions with nucleophiles can lead to significant changes in its biological profile .
Several compounds share structural similarities with 2-chloro-1,3-dimethyl-5-nitrobenzene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-Chloro-2,5-dimethyl-3-nitrobenzene | C8H9ClN2O2 | Different substitution pattern on benzene ring |
| 1,3-Dimethyl-5-nitrobenzene | C8H9N2O2 | Lacks chlorine substituent |
| 2-Nitro-1,3-dimethylbenzene | C8H10N2O2 | Lacks chlorine substituent; different nitro position |
These compounds differ primarily in their substitution patterns on the benzene ring and their functional groups' positions. The presence of chlorine and the specific arrangement of methyl and nitro groups contribute to the unique chemical properties and biological activities of 2-chloro-1,3-dimethyl-5-nitrobenzene compared to its analogs.








